![molecular formula C14H20ClNO2 B7814549 Piperoxan hydrochloride CAS No. 6211-27-4](/img/structure/B7814549.png)
Piperoxan hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperoxan hydrochloride involves several steps:
Condensation of Catechol with Epichlorohydrin: Catechol reacts with epichlorohydrin in the presence of an aqueous base to form 2-hydroxymethyl-1,4-benzodioxane.
Halogenation: The hydroxymethyl group is then halogenated using thionyl chloride to produce 2-chloromethyl-1,4-benzodioxane.
Displacement Reaction: Finally, the chloromethyl group is displaced by piperidine to yield piperoxan.
Industrial Production Methods
Industrial production methods for this compound typically follow the same synthetic route but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Piperoxan hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It undergoes nucleophilic substitution reactions, particularly with halogenated intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and piperidine.
Major Products Formed
The major products formed from these reactions include various substituted benzodioxane derivatives and piperidine derivatives .
Scientific Research Applications
Diagnostic Applications
Pheochromocytoma Testing
Piperoxan hydrochloride is primarily utilized as a diagnostic agent for pheochromocytoma, a tumor that causes excessive production of catecholamines leading to hypertension. The piperoxan test involves administering the drug intravenously and observing the blood pressure response. A decrease in blood pressure indicates a positive response, suggesting the presence of pheochromocytoma due to its specificity in blocking circulating epinephrine and norepinephrine .
- Case Studies : Historical data indicate that this test has been widely accepted since its introduction in 1947. Reports show that patients with pheochromocytoma consistently demonstrate a normal response to piperoxan, while those with other forms of hypertension do not exhibit significant changes .
Therapeutic Applications
Management of Local Ischemia
This compound has also been employed therapeutically to treat local ischemia resulting from extravasation of vasopressors like levarterenol during intravenous administration. The vasodilatory effects of piperoxan can rapidly alleviate symptoms associated with ischemia, such as pallor and numbness .
- Administration Protocol : Treatment typically involves subcutaneous injection of a solution containing 5 mg of piperoxan in 20 cc of sterile saline, with dosages varying between 20 to 30 cc depending on the severity of the ischemia. Clinical observations have documented prompt relief within minutes following administration .
Pharmacological Insights
Mechanism of Action
Piperoxan acts as an antagonist at α-adrenergic receptors, specifically targeting α2-adrenergic receptors (α2-ARs). This action not only helps in reversing hypertension induced by agonists like clonidine but also contributes to its antihistaminic properties .
- Comparative Potency : Studies have demonstrated that piperoxan exhibits significant antagonistic effects against morphine and other adrenergic agonists, highlighting its potential utility in pain management contexts where adrenergic modulation is beneficial .
Summary Table of Applications
Mechanism of Action
Piperoxan hydrochloride exerts its effects by antagonizing α2-adrenergic receptors. This leads to an increase in the release of norepinephrine and other neurotransmitters, which in turn affects various physiological processes such as blood pressure regulation and bronchial smooth muscle contraction . The molecular targets include α2A, α2B, and α2C adrenergic receptor subtypes .
Comparison with Similar Compounds
Similar Compounds
Phenbenzamine: Another early antihistamine that was developed after piperoxan.
Cyclizine: A piperazine derivative used as an antiemetic.
Meclizine: Similar to cyclizine, used to treat motion sickness and vertigo.
Uniqueness
Piperoxan hydrochloride is unique due to its dual role as an α2-adrenergic receptor antagonist and a first-generation antihistamine. This dual functionality makes it a valuable tool in both pharmacological research and therapeutic applications .
Biological Activity
Piperoxan hydrochloride, also known as benodaine, is a compound that has been extensively studied for its biological activities, particularly its role as an alpha-adrenergic antagonist and its applications in clinical diagnostics. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
This compound has the chemical formula and a molar mass of 233.311 g/mol. It was first synthesized in the early 1930s and is recognized for its dual role as an antihistamine and an alpha-adrenergic blocker. The mechanism of action involves competing with catecholamines (epinephrine and norepinephrine) for binding to alpha-adrenergic receptors, which leads to vasodilation and a subsequent decrease in blood pressure, particularly useful in diagnosing pheochromocytoma—a tumor that secretes excess catecholamines .
Biological Activities
1. Antihistaminic Activity:
Piperoxan was the first antihistamine discovered and has shown effectiveness in preventing histamine-induced bronchospasm in animal models . Its ability to block histamine receptors makes it valuable in treating allergic reactions.
2. Antinociceptive Effects:
Studies have demonstrated that piperoxan acts as an effective antagonist against morphine, indicating its potential role in pain management . The compound's interaction with alpha-adrenoceptors has been shown to influence pain response, making it a subject of interest in analgesic research.
3. Cardiovascular Effects:
Research indicates that piperoxan enhances myocardial performance, suggesting a positive inotropic effect that could be beneficial in certain cardiovascular conditions . Its use as a diagnostic aid in hypertension studies highlights its importance in clinical settings.
Case Studies and Research Findings
Case Study 1: Diagnostic Utility
The piperoxan test was initially described in 1947 for diagnosing pheochromocytoma. It differentiates hypertension caused by this tumor from other forms, based on the drug's specific action on alpha-adrenergic receptors. In patients with pheochromocytoma, administration of piperoxan typically results in a decrease in blood pressure, while those with other causes of hypertension show no change or an increase .
Case Study 2: Antinociceptive Research
A study explored the antinociceptive effects of piperoxan compared to other alpha-antagonists like phentolamine. Results indicated that piperoxan shifted dose-response curves for various agonists, demonstrating its potency as an antagonist . The findings suggest that piperoxan may modulate pain pathways via adrenergic mechanisms.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12;/h2-3,6-7,12H,1,4-5,8-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITRJBQGQMGGQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2COC3=CC=CC=C3O2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928851 | |
Record name | 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00928851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135-87-5 | |
Record name | Piperidine, 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperoxan hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00928851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPEROXAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS0DZ1UQNW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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